6-Fluoro L-DOPA Hydrobromide Salt

Overview

Description

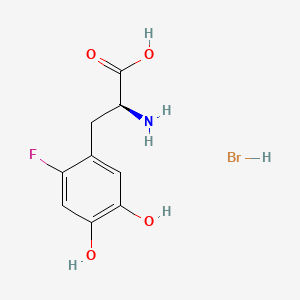

6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA, a compound widely known for its role in the treatment of Parkinson’s disease. This compound is characterized by the presence of a fluorine atom at the 6th position of the aromatic ring, which significantly alters its chemical and biological properties. The molecular formula of this compound is C9H10FNO4·HBr, and it has a molecular weight of 296.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt typically involves the fluorination of L-DOPA. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring of L-DOPA. This process often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of automated radiosynthesizers has been reported to be effective in producing this compound, especially for applications in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro L-DOPA Hydrobromide Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

6-Fluoro L-DOPA Hydrobromide Salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is utilized in studies involving neurotransmitter pathways, particularly those related to dopamine.

Medicine: It serves as a precursor for radiolabeled compounds used in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and neuroendocrine tumors

Industry: The compound is employed in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 6-Fluoro L-DOPA Hydrobromide Salt involves its conversion to 6-fluorodopamine in the brain. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. The fluorinated dopamine then participates in the dopaminergic pathways, allowing for the visualization of these pathways using PET imaging. The presence of the fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

L-DOPA: The non-fluorinated analog used in the treatment of Parkinson’s disease.

6-Fluoro DOPA: Another fluorinated analog with similar applications.

3,4-Dihydroxyphenylalanine (DOPA): The parent compound from which L-DOPA and its analogs are derived

Uniqueness

6-Fluoro L-DOPA Hydrobromide Salt is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and allows for its use in PET imaging, providing valuable insights into neurological functions and disorders .

Biological Activity

6-Fluoro L-DOPA, specifically in its hydrobromide salt form, is a fluorinated derivative of L-DOPA (L-3,4-dihydroxyphenylalanine) that has garnered significant attention in the fields of neuroimaging and pharmacology. This compound serves as a crucial radiopharmaceutical for positron emission tomography (PET) imaging, particularly in diagnosing and monitoring neurodegenerative diseases such as Parkinson's disease and various brain tumors. The biological activity of 6-Fluoro L-DOPA is primarily attributed to its role as a precursor to dopamine, impacting dopaminergic signaling pathways.

6-Fluoro L-DOPA is metabolized in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce 6-fluoro-dopamine, which mimics the action of dopamine. This mechanism allows for enhanced imaging of dopaminergic activity in the brain, providing insights into various neurological conditions.

Diagnostic Imaging

6-Fluoro L-DOPA is primarily used in PET imaging to visualize dopaminergic function. Its accumulation in the striatum correlates with dopamine synthesis capacity, making it a valuable tool for assessing conditions like Parkinson's disease and schizophrenia .

Synthesis Challenges

The synthesis of 6-Fluoro L-DOPA involves complex procedures that can affect yield and purity. Recent advancements have focused on improving the synthesis process to enhance radiochemical yields and reduce synthesis time. For instance, a one-pot, two-step synthesis method using Cu-mediated fluorination has been developed, yielding high molar activity and excellent radiochemical purity (>99%) .

Case Studies

-

Parkinson's Disease Imaging :

A study demonstrated that patients with Parkinson's disease showed increased uptake of 6-Fluoro L-DOPA in the striatum during dopamine replacement therapy, indicating its utility in monitoring treatment efficacy . -

Brain Tumor Detection :

Another case highlighted incidental findings of malignant gliomas during routine evaluations using 6-Fluoro L-DOPA PET scans, suggesting its potential role in oncological diagnostics .

Comparative Studies

A comparative analysis between 6-Fluoro L-DOPA and other radiopharmaceuticals revealed that while other agents may provide similar diagnostic capabilities, 6-Fluoro L-DOPA offers superior specificity for dopaminergic systems due to its direct metabolism to dopamine analogs .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Study A | Parkinson's Disease | Increased striatal uptake during therapy |

| Study B | Brain Tumors | Detection of gliomas via PET imaging |

| Study C | Schizophrenia | Correlation with dopaminergic dysfunction |

Q & A

Basic Research Questions

Q. How is 6-Fluoro L-DOPA Hydrobromide Salt synthesized, and what methodological considerations are critical for purity and yield?

- Methodology : The synthesis involves fluorination at the 6-position of the L-DOPA aromatic ring, followed by hydrobromide salt formation. Automated radiosynthesis for the 18F-labeled variant (used in PET imaging) employs nucleophilic fluorination with [18F]fluoride, requiring anhydrous conditions and catalysts like Kryptofix 2.2.2. Critical parameters include reaction temperature (80–120°C), precursor protection (e.g., Boc groups), and purification via HPLC to isolate the product .

- Table 1 : Key Synthesis Parameters

| Step | Parameter | Optimal Range |

|---|---|---|

| Fluorination | Temperature | 80–120°C |

| Deprotection | Acid (HCl/HI) Concentration | 1–2 M |

| Purification | HPLC Mobile Phase | Acetonitrile/Water (pH 2–3) |

Q. What experimental models are suitable for studying 6-Fluoro L-DOPA's effects on dopamine synthesis and metabolism?

- Methodology : Rodent models with 6-hydroxydopamine (6-OHDA)-induced nigrostriatal lesions are standard for Parkinson’s disease (PD) research. Intraperitoneal administration of 6-Fluoro L-DOPA (6–12 mg/kg, with peripheral decarboxylase inhibitors like benserazide) allows assessment of dopamine restoration via microdialysis or voltammetry. Electrophysiological recordings in the subthalamic nucleus (STN) post-L-DOPA administration reveal dyskinesia-related neuronal activity .

Q. How does the hydrobromide salt form enhance experimental utility compared to free-base L-DOPA?

- Methodology : The hydrobromide salt improves aqueous solubility (~20–30% higher than free base), facilitating intravenous or intraperitoneal delivery in vivo. Stability studies (pH 7.4 buffer, 25°C) show <5% degradation over 24 hours, validated via UV-HPLC. For in vitro assays (e.g., tyrosine hydroxylase activity), dissolution in saline or artificial cerebrospinal fluid (aCSF) ensures consistent bioavailability .

Advanced Research Questions

Q. What kinetic and thermodynamic contradictions arise when 6-Fluoro L-DOPA modulates membrane interactions of amphiphilic compounds?

- Methodology : Steered molecular dynamics (SMD) simulations reveal that 6-Fluoro L-DOPA increases the energy barrier for insertion/expulsion of amphiphiles (e.g., TTA+) by ~20 kJ/mol, altering kinetics without affecting equilibrium thermodynamics. This is resolved by comparing SMD-derived work (ΔF) with equilibrium free energy (ΔG) using Jarzynski’s equality .

- Table 2 : SMD vs. Equilibrium MD Data

| Condition | ΔF (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Without L-DOPA | 120 ± 15 | 25 ± 5 |

| With L-DOPA | 140 ± 10 | 25 ± 5 |

Q. How do interspecies differences in 6-Fluoro L-DOPA metabolism impact translational neuroimaging studies?

- Methodology : In primates, striatal metabolism produces 6-fluorodopamine (6-FDA) and 6-fluorohomovanillic acid (6-FHVA), quantified via LC-MS. Contrastingly, rodent models show faster 6-FDA synthesis but slower methylation to 3-OMe-6-F-DOPA in cortical regions. PET imaging with 6-[18F]F-DOPA requires species-specific compartmental modeling to account for decarboxylation and methylation rates .

Q. What strategies resolve contradictions in 6-Fluoro L-DOPA’s effects on dopamine receptor sensitization versus tolerance?

- Methodology : Chronic dosing studies (3+ weeks) in 6-OHDA-lesioned rats, combined with behavioral scoring (e.g., AIMs scale for dyskinesia) and receptor autoradiography, differentiate sensitization (D1 receptor upregulation) from tolerance (D2 receptor desensitization). Co-administration with 5-HT1A agonists (e.g., 8-OH-DPAT) modulates glutamate efflux, clarifying downstream pathways .

Q. What challenges arise in automating 6-[18F]F-DOPA synthesis for clinical PET imaging?

- Methodology : Automation requires optimizing fluoride ion drying (zeolite vs. molecular sieves), minimizing side reactions (e.g., demethylation), and ensuring radiochemical purity (>95%). Recent advancements use microfluidic reactors to reduce precursor consumption (10–15 mg vs. 50 mg) and improve reproducibility. Validation via QC protocols (TLC, HPLC) is critical for clinical batch release .

Q. Methodological Tools & Validation

- Metabolite Analysis : Fluorescence detection (FLD) with excitation/emission at 280/320 nm identifies 6-Fluoro L-DOPA and its metabolites in biological matrices. Internal standards (e.g., 3,4-dihydroxybenzylamine hydrobromide) correct for recovery losses .

- Behavioral Testing : Rotarod and cylinder tests assess motor recovery in PD models, while dyskinesia severity is quantified via the Abnormal Involuntary Movements Scale (AIMS) .

- Statistical Design : Plackett-Burman or response surface methodology (RSM) optimizes synthesis parameters and in vivo dosing regimens .

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELPBCSJSDDFZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747803 | |

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154051-94-2 | |

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.